3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione
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Overview
Description
The compound 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione is a bioactive molecule with significant potential in various fields of scientific research. This compound is known for its complex structure, which includes a quinazolinedione core and a piperazine moiety substituted with a 2,3-dimethylphenyl group. The unique arrangement of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazolinedione core, leading to different reduced forms.
Substitution: The piperazine moiety allows for nucleophilic substitution reactions, introducing different substituents at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various substituted quinazolinediones and piperazine derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine moiety but differ in their core structure.
N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines: These compounds have similar substituents but differ in their overall structure and reactivity.
Uniqueness
The uniqueness of 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15-6-5-9-19(16(15)2)24-10-12-25(13-11-24)20(27)14-26-21(28)17-7-3-4-8-18(17)23-22(26)29/h3-9H,10-14H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDBIKWJFYBIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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